molecular formula C16H13NO B024165 1-benzyl-1H-indole-5-carbaldehyde CAS No. 63263-88-7

1-benzyl-1H-indole-5-carbaldehyde

Cat. No.: B024165
CAS No.: 63263-88-7
M. Wt: 235.28 g/mol
InChI Key: UGAFQBZJAVJZOV-UHFFFAOYSA-N
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Description

1-Benzyl-1H-indole-5-carbaldehyde is a chemical compound with the molecular formula C16H13NO It is an indole derivative, characterized by the presence of a benzyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 5-position of the indole ring

Scientific Research Applications

1-Benzyl-1H-indole-5-carbaldehyde has numerous applications in scientific research:

Safety and Hazards

The safety information available indicates that 1-Benzyl-1H-indole-5-carbaldehyde is classified under GHS07. The hazard statements include H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements include P264, P270, P280, P301 + P312, P305 + P351 + P338, and P337 + P313 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-indole-5-carbaldehyde can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where 1-benzyl-1-phenylhydrazine reacts with an appropriate aldehyde or ketone under acidic conditions, such as pyridine-HCl at elevated temperatures (e.g., 110°C) . This reaction yields the indole derivative after several steps, including cyclization and dehydration.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens (e.g., bromine), and sulfonation using sulfuric acid.

Major Products Formed:

    Oxidation: 1-Benzyl-1H-indole-5-carboxylic acid.

    Reduction: 1-Benzyl-1H-indole-5-methanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Comparison with Similar Compounds

1-Benzyl-1H-indole-5-carbaldehyde can be compared with other indole derivatives, such as:

    1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.

    1-Benzyl-1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position and a benzyl group at the nitrogen atom.

    Indole-5-carboxaldehyde: Lacks the benzyl group at the nitrogen atom.

Uniqueness: this compound is unique due to the presence of both a benzyl group and an aldehyde group at specific positions on the indole ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-benzylindole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c18-12-14-6-7-16-15(10-14)8-9-17(16)11-13-4-2-1-3-5-13/h1-10,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAFQBZJAVJZOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445765
Record name 1-benzyl-1H-indole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63263-88-7
Record name 1-benzyl-1H-indole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was 1-benzyl-1H-indole-5-carbaldehyde chosen as a starting material in the synthesis of naratriptan?

A1: The research paper highlights the advantageous role of the 1-benzyl group as a protecting group during the multi-step synthesis of naratriptan []. The researchers found that this protecting group facilitated the construction of both the ethanesulfonamide and methylpiperidinyl side chains present in the naratriptan structure. Importantly, the benzyl group could be easily removed in the final step of the synthesis, allowing for efficient production of the target molecule.

Q2: Are there any other known uses of this compound in pharmaceutical synthesis?

A2: While the provided research focuses solely on its use in naratriptan synthesis [], this compound's structure suggests potential as a building block for other pharmaceutical compounds. The indole core is found in many biologically active molecules, and the aldehyde and benzyl substituents offer versatile handles for further chemical modifications. Further research is needed to explore other potential applications of this compound.

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